molecular formula C6H12O5 B1664073 Deoxyglucose CAS No. 154-17-6

Deoxyglucose

Cat. No. B1664073
CAS RN: 154-17-6
M. Wt: 164.16 g/mol
InChI Key: VRYALKFFQXWPIH-PBXRRBTRSA-N
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Description

2-Deoxy-D-glucose (2-DG) is a glucose molecule where the 2-hydroxyl group is replaced by hydrogen, preventing it from undergoing further glycolysis . It acts to competitively inhibit the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level (step 2 of glycolysis) . It is predominantly used as a diagnostic agent in its radiolabelled form .


Synthesis Analysis

The synthesis of tritium-labeled 2-deoxy-D-glucose and its derivative, O (6)- (4-bromothiophenyl)guanine-C8-β- D -glucose, was studied. The reaction of solid-phase catalytic heterogeneous isotope exchange under comparatively mild conditions at 110–120°C enables synthesis of these compounds .


Molecular Structure Analysis

2-DG is a glucose analog that lacks the hydroxyl group on carbon 2 in the glucose backbone .


Physical And Chemical Properties Analysis

The chemical formula of 2-DG is C6H12O5 and its molar mass is 164.16 g/mol .

Safety And Hazards

While 2-DG is not considered hazardous by the OSHA Hazard Communication Standard, it contains valuable information critical to the safe handling and proper use of the product .

Future Directions

2-DG has potential therapeutic indications as an adjunct to chemotherapy and radiotherapy in the treatment of solid tumors, as an antiviral treatment in herpes simplex patients, and as an antiepileptic in temporal lobe epilepsy patients . Further studies are needed to understand how cells become resistant to 2-DG, which will aid in the development of novel, combinatorial anti-cancer therapeutics .

properties

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanal
Source PubChem
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InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1
Source PubChem
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InChI Key

VRYALKFFQXWPIH-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
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Molecular Formula

C6H12O5
Source PubChem
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DSSTOX Substance ID

DTXSID1037648
Record name Deoxyglucose
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Molecular Weight

164.16 g/mol
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Boiling Point

Decomposes
Record name 2-deoxyglucose
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Mechanism of Action

Solid tumors have hypoxic areas with slow growing cells that are resistant to chemotherapy, which attacks rapidly dividing cells. In the hypoxic area of the tumor, the cells rely on anaerobic glycolysis to produce energy in the form of ATP while non-tumor cells can rely on additional pathways such as fatty acid and amino acid metabolism to produce ATP. 2-deoxyglucose is an inhibitor of glycolysis because as a modified glucose molecule (it has a hydrogen at the carbon 2 position instead of a hydroxyl group), it is unable to complete the glycolysis process, and as such will hinder the survival of slow growing cancer cells. Regarding 2-deoxyglucose's antiviral activity, it prevents the glycosylation of specific proteins and lipids as well as prevents proper penetration of the virus into the target cells. In temporal lobe epilepsy, 2-deoxyglucose represses the overactive brain-derived neurotrophic factor (BDNF) promoter and prevents the increased expression of BDNF protein and TrkB receptor (BDNF's receptor) that is observed in epileptic patients.
Record name 2-deoxyglucose
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Product Name

2-deoxy-D-glucose

CAS RN

154-17-6, 61-58-5
Record name 2-Deoxyglucose
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Record name D-arabino-Hexopyranose, 2-deoxy-
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Record name D-arabino-Hexose, 2-deoxy-
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Record name 2-DEOXYGLUCOSE
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Record name 2-DEOXY-D-GLUCOSE
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Melting Point

147°C (296.6°F)
Record name 2-deoxyglucose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyglucose
Reactant of Route 2
Deoxyglucose
Reactant of Route 3
Deoxyglucose
Reactant of Route 4
Deoxyglucose
Reactant of Route 5
Deoxyglucose
Reactant of Route 6
Deoxyglucose

Citations

For This Compound
128,000
Citations
L Sokoloff - Journal of Cerebral Blood Flow & Metabolism, 1981 - journals.sagepub.com
FIG. 1. A: D i agra mm atic re presentation of the theoreti cal model. C re presents the total 14C concentration inasingle homogeneous tissue of the brain. C; and Cp represent the …
Number of citations: 705 journals.sagepub.com
GJ Hunter, LM Hamberg, NM Alpert… - Journal of Nuclear …, 1996 - Soc Nuclear Med
… the relationship between deoxyglucose and native glucose differs in different tissue types, … between the metabolism of glucose and deoxyglucose in different tumor types. Another line of …
Number of citations: 179 jnm.snmjournals.org
JM Zijlstra, G Lindauer-van der Werf… - …, 2006 - haematologica.org
Despite the increasing number of publications concerning 18F-fluorodeoxyglucose positron emission tomography (FDG-PET) for post-treatment evaluation of lymphoma and the …
Number of citations: 273 www.haematologica.org
FA Nasrallah, G Pagès, PW Kuchel… - Journal of Cerebral …, 2013 - journals.sagepub.com
2-Deoxy-D-glucose (2DG) is a known surrogate molecule that is useful for inferring glucose uptake and metabolism. Although 13 C-labeled 2DG can be detected by nuclear magnetic …
Number of citations: 185 journals.sagepub.com
L Sokoloff - Acta Neurol Scand Suppl, 1979 - c-ad.bnl.gov
“2-Deoxy-glucose possesses certain advantages over glucose as a substrate for experimental studies with crude preparations of brain an other tissue hexokinases. The phosphate …
Number of citations: 101 www.c-ad.bnl.gov
RBH Tootell, MS Silverman, E Switkes, RL De Valois - Science, 1982 - science.org
… The 2-deoxyglucose maps in this area appear to be largely uninfluenced by known differences in long-term metabolic activity. This method should prove useful in analyzing retinotopic …
Number of citations: 658 www.science.org
C Kennedy, MH Des Rosiers, JW Jehle, M Reivich… - Science, 1975 - science.org
… C]deoxyglucose, the … ]deoxyglucose and reflect the rates of glucose consumption of the tissues. Altered functional activity alters metabolic activity and the uptake of [ 14 C]deoxyglucose …
Number of citations: 539 www.science.org
L Sokoloff, M Reivich, C Kennedy… - Journal of …, 1977 - Wiley Online Library
A method has been developed for the simultaneous measurement of the rates of glucose consumption in the various structural and functional components of the brain in vivo. The …
Number of citations: 966 onlinelibrary.wiley.com
L Sokoloff - International review of neurobiology, 1981 - Elsevier
Publisher Summary The deoxyglucose method provides the means to determine quantitatively the rates of glucose utilization simultaneously in all structural and functional components …
Number of citations: 73 www.sciencedirect.com
RG O'Neil, L Wu, N Mullani - Molecular Imaging and Biology, 2005 - Springer
… Because of the 2-deoxyglucose modification, these 6-phosphate forms are not suitable … 2-deoxyglucose glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (…
Number of citations: 266 link.springer.com

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